![molecular formula C8H10O5 B117568 (4S,7S,7aR)-7-Hydroxy-4-methoxy-7,7a-dihydro-4H-furo[3,2-c]pyran-2(6H)-one CAS No. 123251-08-1](/img/structure/B117568.png)

(4S,7S,7aR)-7-Hydroxy-4-methoxy-7,7a-dihydro-4H-furo[3,2-c]pyran-2(6H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

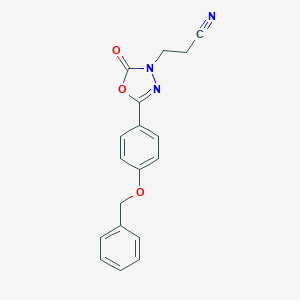

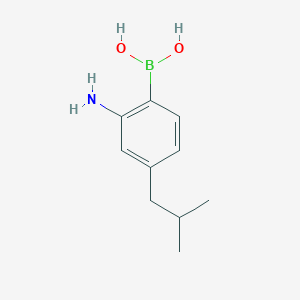

“(4S,7S,7aR)-7-Hydroxy-4-methoxy-7,7a-dihydro-4H-furo[3,2-c]pyran-2(6H)-one” is a compound with the molecular formula C7H8O5 . It is also known as Karrikin 11 . The compound has a molecular weight of 172.13 g/mol .

Synthesis Analysis

The synthesis of pyran derivatives, such as “(4S,7S,7aR)-7-Hydroxy-4-methoxy-7,7a-dihydro-4H-furo[3,2-c]pyran-2(6H)-one”, has been a topic of interest in the field of synthetic chemistry . A multicomponent reaction (MCR) approach is often used due to its high efficiency, atom economy, short reaction times, low cost, and green reaction conditions .

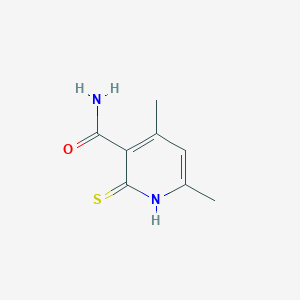

Molecular Structure Analysis

The molecular structure of “(4S,7S,7aR)-7-Hydroxy-4-methoxy-7,7a-dihydro-4H-furo[3,2-c]pyran-2(6H)-one” can be represented by the following SMILES notation: C1C@HO[C@H]2C@HO)O .

Physical And Chemical Properties Analysis

The compound “(4S,7S,7aR)-7-Hydroxy-4-methoxy-7,7a-dihydro-4H-furo[3,2-c]pyran-2(6H)-one” has the following computed properties :

科学的研究の応用

Antioxidant Properties and Cell Protection

Research has highlighted the significance of chromones and their derivatives, including compounds structurally related to (4S,7S,7aR)-7-Hydroxy-4-methoxy-7,7a-dihydro-4H-furo[3,2-c]pyran-2(6H)-one, for their potent antioxidant properties. These compounds exhibit the ability to neutralize active oxygen species and intercept free radicals, potentially mitigating cell impairment that leads to various diseases. The presence of specific functional groups, such as double bonds, a carbonyl group in the chromone nucleus, and hydroxyl groups, has been associated with enhanced radical scavenging activity. This property underpins the broad spectrum of physiological activities attributed to chromones, ranging from anti-inflammatory to anticancer effects (Yadav, Parshad, Manchanda, & Sharma, 2014).

Synthetic Applications and Medicinal Chemistry

The synthesis and application of pyran and furan derivatives, closely related to the target compound, have been explored for their significant potential in medicinal chemistry and pharmaceutical industries. The scaffold of pyranopyrimidine, for example, is a precursor for developing bioactive molecules due to its synthetic versatility and bioavailability. Various synthetic methodologies utilizing hybrid catalysts have been developed to enhance the synthesis of these scaffolds, showcasing the compound's relevance in the synthesis of lead molecules for pharmaceutical applications (Parmar, Vala, & Patel, 2023).

Bioactivities and Pharmacological Interest

Compounds structurally similar to (4S,7S,7aR)-7-Hydroxy-4-methoxy-7,7a-dihydro-4H-furo[3,2-c]pyran-2(6H)-one, such as morpholine and pyrans derivatives, have been extensively studied for their diverse pharmacological profiles. These derivatives have been found to possess a broad spectrum of pharmacological activities, including antitumor, anticancer, and other significant biological effects. The extensive exploration of these moieties in recent years underlines the potential of such compounds in drug discovery and development (Asif & Imran, 2019).

Bioremediation and Environmental Applications

Additionally, the structural framework of these compounds lends itself to applications in bioremediation, particularly in the degradation of polycyclic aromatic hydrocarbons (PAHs) in various environmental matrices. Bacterial strains, including Mycobacterium species, have demonstrated the capability to degrade pyrene and similar compounds efficiently, highlighting the environmental significance of these chemical structures in mitigating pollution and enhancing ecosystem health (Qutob, Rafatullah, Muhammad, Alosaimi, Alorfi, & Hussein, 2022).

特性

IUPAC Name |

(4S,7S,7aR)-7-hydroxy-4-methoxy-4,6,7,7a-tetrahydrofuro[3,2-c]pyran-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O5/c1-11-8-4-2-6(10)13-7(4)5(9)3-12-8/h2,5,7-9H,3H2,1H3/t5-,7+,8-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFVYCHOMLNCURP-ARDNSNSESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C2=CC(=O)OC2C(CO1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1C2=CC(=O)O[C@H]2[C@H](CO1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70564806 |

Source

|

| Record name | (4S,7S,7aR)-7-Hydroxy-4-methoxy-7,7a-dihydro-4H-furo[3,2-c]pyran-2(6H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70564806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4S,7S,7aR)-7-Hydroxy-4-methoxy-7,7a-dihydro-4H-furo[3,2-c]pyran-2(6H)-one | |

CAS RN |

123251-08-1 |

Source

|

| Record name | (4S,7S,7aR)-7-Hydroxy-4-methoxy-7,7a-dihydro-4H-furo[3,2-c]pyran-2(6H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70564806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[[o-(Allyloxy)phenoxy]methyl]oxirane](/img/structure/B117487.png)

![5-Methyl-1H-pyrazolo[5,1-f][1,2,4]triazin-4-one](/img/structure/B117491.png)